Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrazolidine derivatives and is characterized by the presence of a tert-butyl group, a nitrobenzoyl moiety, and a pyrazolidine ring. Its molecular formula is C17H23N3O5, and it has a molecular weight of 349.38 g/mol .
Scientific Research Applications
Preparation Methods
The synthesis of Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The reaction between 4-nitrobenzoyl chloride and tert-butylamine in the presence of a mixed solvent (e.g., toluene-water) to form N-tert-butyl-4-nitrobenzamide.
Cyclization: The intermediate N-tert-butyl-4-nitrobenzamide undergoes cyclization with hydrazine hydrate to form the pyrazolidine ring.
Esterification: The final step involves the esterification of the pyrazolidine derivative with tert-butyl chloroformate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The pyrazolidine ring can be oxidized to form pyrazole derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis agents, and oxidizing agents like potassium permanganate .
Mechanism of Action
The mechanism of action of Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolidine ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-(4-nitrobenzoyl)-1,2-diazepane-1-carboxylate: This compound has a similar structure but contains a diazepane ring instead of a pyrazolidine ring.
Tert-butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate:
o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs: These compounds have shown antimicrobial activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)17-10-4-9-16(17)13(19)11-5-7-12(8-6-11)18(21)22/h5-8H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCGPJMKOXMMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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